molecular formula C11H11NO B11913376 (6-Aminonaphthalen-1-yl)methanol

(6-Aminonaphthalen-1-yl)methanol

Cat. No.: B11913376
M. Wt: 173.21 g/mol
InChI Key: AEKJNBJPQKDNDN-UHFFFAOYSA-N
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Description

(6-Aminonaphthalen-1-yl)methanol is an organic compound with the molecular formula C11H11NO It is a derivative of naphthalene, featuring an amino group at the sixth position and a hydroxymethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-1-yl)methanol typically involves the reduction of (6-Aminonaphthalen-1-yl)methanal. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for efficient large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can be oxidized to (6-Aminonaphthalen-1-yl)methanal using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to (6-Aminonaphthalen-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can undergo electrophilic substitution reactions, such as diazotization followed by Sandmeyer reactions to introduce various substituents.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by copper(I) chloride (CuCl) for Sandmeyer reactions.

Major Products:

    Oxidation: (6-Aminonaphthalen-1-yl)methanal.

    Reduction: (6-Aminonaphthalen-1-yl)methane.

    Substitution: Various substituted naphthalenes depending on the electrophile used.

Scientific Research Applications

(6-Aminonaphthalen-1-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound can be utilized in the study of enzyme-substrate interactions and as a fluorescent probe.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Aminonaphthalen-1-yl)methanol depends on its application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The amino and hydroxymethyl groups can form specific interactions with active sites, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

    (6-Aminonaphthalen-1-yl)methanal: An oxidized form of (6-Aminonaphthalen-1-yl)methanol.

    (6-Aminonaphthalen-1-yl)methane: A reduced form of the compound.

    (6-Aminonaphthalen-1-yl)ethanol: A homologous compound with an additional carbon in the side chain.

Uniqueness: this compound is unique due to its specific functional groups that allow for diverse chemical reactions and applications. Its structural features enable it to participate in various synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

(6-aminonaphthalen-1-yl)methanol

InChI

InChI=1S/C11H11NO/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6,13H,7,12H2

InChI Key

AEKJNBJPQKDNDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N)C(=C1)CO

Origin of Product

United States

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